molecular formula C17H14F3N3O3 B10900756 2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide

2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide

Cat. No.: B10900756
M. Wt: 365.31 g/mol
InChI Key: YXWNUEAYWDJQCY-YVNNLAQVSA-N
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Description

2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of trifluoromethyl, hydrazone, and hydroxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-hydroxybenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. This can be achieved using trifluoroacetic anhydride or trifluoromethyl iodide in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves the coupling of the hydrazone intermediate with the trifluoromethylated compound. This is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone group, converting it into the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.

    Analytical Chemistry: The compound can be used as a reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: This compound shares the trifluoromethyl group but lacks the hydrazone and hydroxybenzoyl groups, making it less versatile in terms of chemical reactivity.

    2,2,2-TRIFLUORO-N-(4-HYDROXYBENZOYL)ACETAMIDE: This compound contains the hydroxybenzoyl group but lacks the hydrazone group, limiting its ability to form stable metal complexes.

Uniqueness

2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to the combination of trifluoromethyl, hydrazone, and hydroxybenzoyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H14F3N3O3

Molecular Weight

365.31 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C17H14F3N3O3/c1-10(22-23-15(25)13-4-2-3-5-14(13)24)11-6-8-12(9-7-11)21-16(26)17(18,19)20/h2-9,24H,1H3,(H,21,26)(H,23,25)/b22-10-

InChI Key

YXWNUEAYWDJQCY-YVNNLAQVSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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